An In-depth Technical Guide to the Biological Activity of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride
An In-depth Technical Guide to the Biological Activity of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride
Foreword: Unveiling the Potential of a Novel Azetidine Derivative
To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical exploration into the prospective biological activities of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride. While this specific molecule is currently positioned as a research intermediate, its structural motifs—the strained azetidine ring and the electronegative 4-fluorophenoxy group—suggest a rich, yet uncharted, pharmacological landscape. This document is crafted not as a mere recitation of established facts, but as a forward-looking guide, grounded in scientific first principles, to inspire and direct future research. We will delve into the rationale behind hypothesizing its potential therapeutic applications and provide robust, field-proven methodologies to systematically investigate these possibilities.
Compound Profile: 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride
3-((4-Fluorophenoxy)methyl)azetidine hydrochloride is a synthetic organic compound characterized by a four-membered saturated nitrogen-containing heterocycle (azetidine) linked to a 4-fluorophenoxy group via a methylene bridge. The hydrochloride salt form enhances its solubility in aqueous media, a desirable property for biological testing.
| Property | Value | Source |
| CAS Number | 1864057-70-4 | [1] |
| Molecular Formula | C₁₀H₁₃ClFNO | [1] |
| Molecular Weight | 217.67 g/mol | [1] |
| IUPAC Name | 3-((4-fluorophenoxy)methyl)azetidine hydrochloride | [1] |
The azetidine ring, a strained four-membered heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent ring strain contributes to a unique three-dimensional geometry and can influence binding affinity and metabolic stability. Compounds incorporating the azetidine moiety have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, and central nervous system (CNS) modulatory effects.[2][3] The 4-fluorophenoxy group, on the other hand, is a common substituent in drug candidates, where the fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, and in some cases, participate in key binding interactions.
Postulated Biological Activities and Therapeutic Targets
Based on a comprehensive analysis of its structural components, we can hypothesize potential biological activities for 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride in two primary therapeutic areas: oncology and neuroscience.
Anticancer Potential
The azetidine scaffold is present in several approved and investigational anticancer agents.[2] Its rigid structure can serve as a key pharmacophore, orienting substituents for optimal interaction with biological targets. The presence of the 4-fluorophenoxy group could further enhance its anticancer profile through various mechanisms.
Hypothesized Mechanisms of Action:
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Kinase Inhibition: Many kinase inhibitors incorporate heterocyclic moieties. The azetidine ring could position the 4-fluorophenoxy group to interact with the ATP-binding pocket of various kinases implicated in cancer cell proliferation and survival.
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Disruption of Protein-Protein Interactions: The rigid azetidine core could serve as a scaffold to present the 4-fluorophenoxy moiety for insertion into hydrophobic pockets at the interface of protein-protein interactions crucial for tumor progression.
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Induction of Apoptosis: The compound could trigger programmed cell death through intrinsic or extrinsic pathways by interacting with key regulatory proteins.
Neurological Activity
Azetidine derivatives have also shown promise as modulators of CNS targets.[2] The unique conformational constraints of the azetidine ring can impart high selectivity for specific receptor subtypes.
Hypothesized Mechanisms of Action:
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Receptor Modulation: The compound could act as an agonist or antagonist at various neurotransmitter receptors, such as dopamine, serotonin, or muscarinic acetylcholine receptors, which are implicated in a range of neurological and psychiatric disorders.[2][4]
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Enzyme Inhibition: It could inhibit enzymes involved in neurotransmitter metabolism, such as monoamine oxidase (MAO) or acetylcholinesterase (AChE).
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Ion Channel Modulation: The compound might interact with and modulate the activity of ion channels in the CNS, influencing neuronal excitability.
Experimental Protocols for Biological Evaluation
To systematically investigate the hypothesized biological activities, a tiered approach of in vitro and in vivo assays is recommended.
In Vitro Anticancer Activity Assessment
The initial phase of screening should focus on evaluating the cytotoxic and antiproliferative effects of the compound against a panel of human cancer cell lines.
Workflow for In Vitro Anticancer Screening:
Figure 1: Tiered workflow for in vitro anticancer evaluation.
Step-by-Step Protocol: Cell Viability Assay (MTT)
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Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride in culture medium. Add the diluted compound to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
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MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.
In Vitro Neurological Activity Assessment
Initial screening for neurological activity should involve binding assays for key CNS receptors and enzymes.
Workflow for In Vitro Neurological Screening:
Figure 2: Tiered workflow for in vitro neurological evaluation.
Step-by-Step Protocol: Radioligand Binding Assay
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Membrane Preparation: Prepare cell membranes expressing the target receptor from cultured cells or animal brain tissue.
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Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor, and varying concentrations of 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride.
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Incubation: Incubate the plate at a specific temperature for a defined period to allow for binding equilibrium.
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Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
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Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
In Vivo Evaluation Strategies
Should the in vitro data demonstrate promising activity, subsequent in vivo studies in appropriate animal models are warranted.
In Vivo Oncology Models
For anticancer evaluation, xenograft models using human cancer cell lines implanted in immunocompromised mice are the standard.[5]
Experimental Design:
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Model: Athymic nude mice bearing subcutaneous tumors derived from a responsive cancer cell line identified in vitro.
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Treatment: Once tumors reach a palpable size, treat animals with 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various dose levels.
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Endpoints: Monitor tumor growth over time, body weight (as an indicator of toxicity), and overall animal health. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker assessment).
In Vivo Neuroscience Models
For neurological activity, the choice of animal model will depend on the in vitro findings. For example, if the compound shows affinity for dopamine receptors, a model of Parkinson's disease or schizophrenia may be appropriate.[6][7]
Experimental Design (Example: Antidepressant-like Activity):
-
Model: Forced swim test or tail suspension test in mice.
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Treatment: Administer 3-((4-Fluorophenoxy)methyl)azetidine hydrochloride at various doses prior to the behavioral test.
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Endpoints: Measure the duration of immobility. A decrease in immobility time is indicative of antidepressant-like effects.
Concluding Remarks and Future Directions
3-((4-Fluorophenoxy)methyl)azetidine hydrochloride represents a molecule of significant, yet unrealized, potential. Its constituent chemical moieties suggest promising avenues for investigation in both oncology and neuroscience. The experimental workflows and protocols detailed in this guide provide a robust framework for elucidating its biological activity. Future research should focus on a systematic evaluation, starting with broad in vitro screening and progressing to more focused mechanistic studies and in vivo validation. The insights gained from such a program will be invaluable in determining the therapeutic utility of this and related azetidine derivatives.
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